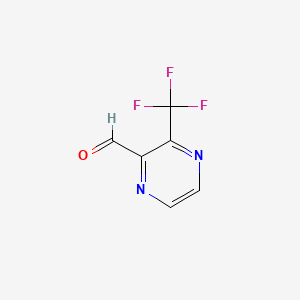

3-(Trifluoromethyl)pyrazine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRSQMKEQWBMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197238-20-2 | |

| Record name | 3-(trifluoromethyl)pyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(Trifluoromethyl)pyrazine-2-carbaldehyde, a key building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group on the electron-deficient pyrazine ring imparts unique physicochemical properties, making this scaffold highly valuable in the design of novel bioactive molecules, including fungicides like Pyraziflumid.[1] This document emphasizes a robust and well-documented multi-step synthesis starting from readily available fluorinated precursors. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and discuss alternative strategies. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of and practical methodology for the synthesis of this important heterocyclic aldehyde.

Introduction and Retrosynthetic Strategy

The synthesis of functionalized pyrazines, particularly those bearing strong electron-withdrawing groups like the trifluoromethyl (CF₃) moiety, presents unique challenges. The pyrazine nucleus is inherently electron-deficient, which deactivates it towards classical electrophilic aromatic substitution.[2][3] Therefore, synthetic strategies must rely on either building the ring from acyclic precursors or employing modern functionalization techniques on a pre-formed pyrazine core.

Our primary focus will be on a linear synthesis that constructs the trifluoromethyl-substituted pyrazine ring, followed by functional group interconversion to install the aldehyde. This approach offers excellent control over regiochemistry.

A retrosynthetic analysis of the target molecule, This compound (4) , points to the primary alcohol 3 as a direct precursor via a mild oxidation. This alcohol, in turn, can be accessed through the reduction of the corresponding ester, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2) . The core of this strategy lies in the efficient construction of the substituted pyrazine ester 2 from an acyclic fluorinated β-ketoester, Ethyl 4,4,4-trifluoro-3-oxobutanoate (1) .

Sources

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyrazine-2-carbaldehyde: Properties, Synthesis, and Applications in Modern Chemistry

For Immediate Release

This technical guide offers a comprehensive overview of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde, a key heterocyclic building block at the intersection of medicinal chemistry and agrochemical research. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a viable synthetic pathway, and explores its reactivity and significant applications. The unique electronic properties conferred by the pyrazine ring in conjunction with a trifluoromethyl group make this aldehyde a valuable precursor for a diverse range of complex, biologically active molecules.

Structural and Physicochemical Profile

This compound, with the CAS number 1197238-20-2, is a specialized organic compound whose utility is derived from its distinct structural features.[1][2][3][4] The electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group significantly influences the reactivity of the aldehyde functionality. While extensive experimental data for this specific molecule is not publicly available, a combination of predicted values and data from analogous compounds allows for a well-rounded physicochemical profile.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₆H₃F₃N₂O | PubChem[1] |

| Molecular Weight | 176.10 g/mol | PubChem[1] |

| CAS Number | 1197238-20-2 | Alchem Pharmtech, BLD Pharm[2][4] |

| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |

| Melting Point | Not experimentally determined. | For context, the related fungicide Pyraziflumid has a melting point of 119 °C.[5] |

| Boiling Point | Not experimentally determined. | For comparison, 2-(trifluoromethyl)pyrazine has a boiling point of 118 °C.[6] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Based on general solubility of similar organic compounds. |

| Predicted XlogP | 0.5 | PubChem[1] |

Synthesis and Spectroscopic Characterization

Synthesis of the Precursor: Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

The synthesis of the precursor ester involves a one-pot reaction from ethyl 4,4,4-trifluoro-3-oxobutanoate.[7][8] The process includes the formation of an oxime intermediate, followed by cyclization with ethylenediamine and subsequent aromatization.[7][8]

Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate [7]

-

To ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) at 0 °C, add butyl nitrite (1.2 equiv) and benzoic acid (0.15 equiv).

-

Stir the mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

-

Remove excess butyl nitrite under vacuum.

-

In a separate flask, prepare a mixture of benzoic acid (3.3 equiv), 3-picoline (19 equiv), and ethylenediamine (1.3 equiv).

-

Cool this mixture to 0 °C and add trimethyl phosphite (1.4 equiv), followed by the dropwise addition of the crude oxime from the previous step.

-

Stir at 0 °C for 30 minutes, room temperature for 3.5 hours, and then heat to 70 °C for 30 minutes.

-

Cool the mixture to 0 °C and add bromine (2.5 equiv) dropwise.

-

Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours to yield the desired ester.

Proposed Synthesis of this compound

The target aldehyde can be obtained through the reduction of the synthesized ester. A standard and reliable method for this transformation is the use of a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Proposed Experimental Protocol: Reduction to the Aldehyde

-

Dissolve ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.0 equiv) in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.1-1.5 equiv) in a suitable solvent (e.g., hexanes or toluene) to the cooled ester solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous workup with a Rochelle's salt solution or dilute acid.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed synthetic pathway to this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the literature, the expected NMR signatures can be predicted based on analogous structures.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Rationale |

| ¹H NMR | Aldehyde proton (CHO): ~10.0 (s) Pyrazine protons: 8.8-9.2 (two doublets or multiplets) | The aldehyde proton is expected to be significantly deshielded. The pyrazine protons will be in the aromatic region, with their exact shifts influenced by the electron-withdrawing trifluoromethyl and aldehyde groups.[9][10] |

| ¹³C NMR | Carbonyl carbon (C=O): ~190 Pyrazine carbons: 140-160 Trifluoromethyl carbon (CF₃): ~120 (quartet, due to C-F coupling) | The carbonyl carbon will be in the typical aldehyde region. The pyrazine carbons will be deshielded. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[9] |

| ¹⁹F NMR | ~ -60 to -70 (singlet) | The trifluoromethyl group on an aromatic ring typically appears in this region relative to a CFCl₃ standard.[11][12] |

Reactivity and Synthetic Utility

The aldehyde group of this compound is the primary site of reactivity. Its electrophilicity is enhanced by the electron-withdrawing effects of both the pyrazine ring and the adjacent trifluoromethyl group. This makes it a highly reactive substrate for various nucleophilic addition reactions.

Key Reactions:

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a crucial transformation for introducing this scaffold into drug candidates.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) will yield alkenes, providing a method for carbon-carbon bond formation and chain extension.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will produce secondary alcohols, which can be further functionalized.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, a key intermediate in its own right, using standard oxidizing agents like potassium permanganate or Jones reagent.

Caption: Key reactions of this compound.

Applications in Drug Discovery and Agrochemicals

The pyrazine scaffold is a well-established pharmacophore, and the inclusion of a trifluoromethyl group can significantly enhance a molecule's biological activity and pharmacokinetic profile.[13] The trifluoromethyl group is known to increase lipophilicity, which can improve membrane permeability, and it can block sites of metabolism, thereby increasing a drug's half-life.[13]

A prime example of the utility of the 3-(trifluoromethyl)pyrazine core is in the fungicide Pyraziflumid .[14] Developed by Nihon Nohyaku Co., Ltd., Pyraziflumid is a succinate dehydrogenase inhibitor (SDHI) with a broad spectrum of activity against various plant diseases.[14] The 3-(trifluoromethyl)pyrazine-2-carboxamide moiety is a critical component of this agrochemical, highlighting the industrial relevance of this chemical scaffold.[14]

In drug discovery, trifluoromethyl-substituted pyrazines are explored for a range of therapeutic targets. For instance, derivatives of pyrazinamide, a first-line tuberculosis drug, have been synthesized with trifluoromethyl groups to enhance their antimycobacterial activity.[15] The aldehyde functionality of this compound makes it an ideal starting point for the synthesis of libraries of compounds for screening against various biological targets.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds and general chemical safety principles, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the combination of a pyrazine ring and a trifluoromethyl group, make it a desirable starting material in both drug discovery and agrochemical development. While experimental data on the compound itself is limited, a clear synthetic pathway and a predictable reactivity profile can be established. The proven success of the 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold in the commercial fungicide Pyraziflumid underscores the significant potential of this and related compounds in the development of new and effective chemical entities.

References

-

Pitteloud, J.-P., et al. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, 21(2), 245-251. [Link]

-

ACS Publications. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. [Link]

-

AERU. Pyraziflumid (Ref: NNF-0721). University of Hertfordshire. [Link]

-

J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Health Canada. (2022). Proposed Registration Decision PRD2022-04, Pyraziflumid. [Link]

-

Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

PubChem. This compound. [Link]

-

MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

ACS Publications. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester.

-

MDPI. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

-

PubChem. Pyraziflumid. [Link]

-

CAS Common Chemistry. 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. [Link]

-

ChemBK. 5-(Trifluoromethyl)pyrazine-2-carbaldehyde. [Link]

-

Journal of the Indian Chemical Society. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

-

ChemSynthesis. 2-(trifluoromethyl)pyrazine. [Link]

-

Journal of Pesticide Science. (2019). Development of a novel fungicide, pyraziflumid. PMC. [Link]

-

YouTube. (2025). Practical Applications of Physics-based Modeling for Medicinal Chemists. [Link]

-

SpectraBase. 3-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 3-(Trifluoromethyl)benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemical Papers. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

Sources

- 1. PubChemLite - this compound (C6H3F3N2O) [pubchemlite.lcsb.uni.lu]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound [1197238-20-2] | King-Pharm [king-pharm.com]

- 4. 1197238-20-2|this compound|BLD Pharm [bldpharm.com]

- 5. Pyraziflumid (Ref: NNF-0721) [sitem.herts.ac.uk]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. colorado.edu [colorado.edu]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Synthetic Keystone: A Technical Guide to 3-(Trifluoromethyl)pyrazine-2-carbaldehyde

Introduction: The Strategic Importance of Fluorinated Pyrazines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties.[2] When appended to a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms—it creates a molecular entity with a unique electronic profile, poised for a multitude of chemical transformations. This guide provides an in-depth technical overview of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS No. 1197238-20-2), a key building block for the synthesis of advanced functional molecules. While specific literature on this exact compound is limited[3], its synthetic utility can be expertly inferred from the well-established chemistry of pyrazines, aldehydes, and trifluoromethylated aromatics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in their synthetic endeavors.

The pyrazine core is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4] Its nitrogen atoms act as hydrogen bond acceptors and metal coordinating sites, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. The introduction of a potent electron-withdrawing trifluoromethyl group dramatically influences the reactivity and properties of the pyrazine ring, often enhancing metabolic stability, binding affinity, and bioavailability of parent molecules.[5] The adjacent carbaldehyde functionality serves as a versatile synthetic handle, enabling a wide array of chemical elaborations.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1197238-20-2 | [6] |

| Molecular Formula | C₆H₃F₃N₂O | [3] |

| Molecular Weight | 176.10 g/mol | [7] |

| Appearance | Likely a solid at room temperature | Analogy to similar pyrazine aldehydes[8] |

| XlogP (Predicted) | 0.5 | [3] |

| Topological Polar Surface Area | 42.8 Ų | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 (2x N, 1x O) | Calculated |

| SMILES | O=Cc1nccc(n1)C(F)(F)F | [3] |

| InChIKey | JSRSQMKEQWBMMV-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization (Anticipated Features):

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region for the two pyrazine protons, likely showing complex coupling. A distinct downfield singlet for the aldehyde proton (-CHO) would also be present. The chemical shifts of the ring protons would be influenced by the strong electron-withdrawing effects of both the trifluoromethyl and aldehyde groups.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The aldehyde carbonyl carbon would appear significantly downfield. The carbon bearing the trifluoromethyl group would likely appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group would be observed.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde, C-F stretching bands, and characteristic aromatic C=N and C=C stretching frequencies.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 176. Fragmentation patterns would likely involve the loss of CO, and potentially cleavage of the C-CF₃ bond.

Synthesis and Mechanistic Considerations

A potential retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow:

A likely forward synthesis would employ a condensation reaction, a common method for constructing the pyrazine core.[11]

-

Step 1: Synthesis of a Key Intermediate. The synthesis would likely start from a trifluoromethylated precursor. A plausible starting material would be a trifluoromethylated α-amino ketone or a related derivative.

-

Step 2: Condensation and Ring Formation. This intermediate would then be condensed with a 1,2-dicarbonyl compound to form the pyrazine ring. The choice of reactants would be crucial to ensure the desired regiochemistry of the substituents.

-

Step 3: Introduction of the Aldehyde. The aldehyde functionality could be introduced through various methods, such as the oxidation of a corresponding methyl or hydroxymethyl group at the 2-position of the pyrazine ring. Alternatively, the aldehyde could be carried through the synthesis in a protected form (e.g., as a dioxolane) and deprotected in the final step.

Causality in Experimental Design:

-

Choice of Starting Materials: The selection of readily available and appropriately functionalized starting materials is critical for an efficient synthesis. The high cost and specific handling requirements of some fluorinated building blocks must be considered.

-

Reaction Conditions: Pyrazine syntheses often require careful control of pH and temperature to manage side reactions and optimize yields.[11] The electron-deficient nature of the trifluoromethylated pyrazine ring may necessitate more forcing conditions for certain transformations.

-

Purification: Chromatographic purification would likely be necessary to isolate the target compound from reaction byproducts, given the potential for regioisomer formation.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyrazine ring, the powerfully withdrawing trifluoromethyl group, and the reactive aldehyde.

Caption: Synthetic route from the title compound to Pyraziflumid.

This pathway underscores the industrial relevance of this compound as a strategic building block.

Conclusion and Future Outlook

This compound stands as a highly valuable, albeit under-documented, building block in synthetic chemistry. Its unique combination of a reactive aldehyde, an electron-deficient aromatic system, and a property-modulating trifluoromethyl group makes it a powerful precursor for the synthesis of a diverse range of functional molecules. For medicinal chemists and materials scientists, this compound offers a gateway to novel chemical space, enabling the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. As the demand for sophisticated fluorinated heterocycles continues to grow,[12] the importance of versatile intermediates like this compound is set to increase significantly. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly uncover new and valuable applications.

References

-

Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

Trifluoromethylated Heterocycles: Enhancing Drug Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Innate C-H trifluoromethylation of heterocycles. National Institutes of Health (NIH). [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

Trifluoromethylated Heterocycles. Bentham Science Publishers. [Link]

-

This compound (C6H3F3N2O). PubChem. [Link]

-

Pyrazine. Wikipedia. [Link]

-

This compound [1197238-20-2]. Autech Industry Co., Limited. [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Research in Pharmaceutical Sciences. [Link]

-

5-(Trifluoromethyl)pyrazine-2-carbaldehyde. ChemBK. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Synthesis and reactions of Pyrazine. Slideshare. [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH). [Link]

-

CAS NO. 1197238-20-2 | this compound. Arctom. [Link]

-

3-(Trifluoromethyl)pyrazine-2-carboxylic acid | C6H3F3N2O2 | CID 53630860. PubChem. [Link]

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link]

-

Pyraziflumid (Ref: NNF-0721). AERU - University of Hertfordshire. [Link]

-

New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]

-

Proposed Registration Decision PRD2022-04. Health Canada. [Link]

-

Pyraziflumid | C18H10F5N3O | CID 71679243. PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H3F3N2O) [pubchemlite.lcsb.uni.lu]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. guidechem.com [guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. Pyrazine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbpas.com [ijbpas.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl-Pyrazine Core: A Privileged Scaffold for Advanced Applications in Medicine, Agriculture, and Materials Science

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazine Moiety

In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and biological properties. When appended to a pyrazine ring—a privileged nitrogen-containing heterocycle—the resulting trifluoromethyl-pyrazine core offers a unique confluence of attributes: enhanced metabolic stability, increased lipophilicity, modulated electronic properties, and specific binding interactions. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of trifluoromethyl-substituted pyrazines, offering researchers, scientists, and drug development professionals a technical and practical overview of this versatile chemical scaffold.

The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic landscape of the pyrazine ring, influencing its reactivity and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-stacking. This modification is not merely an incremental change but a strategic tool to enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways—critical hurdles in the development of new pharmaceuticals and agrochemicals.[1] Furthermore, the unique electronic and photophysical properties imparted by the CF₃ group make these pyrazine derivatives attractive candidates for advanced materials, particularly in the field of organic electronics.

This document will delve into the key synthetic methodologies for accessing these valuable compounds, provide detailed, field-tested protocols for their application, and present a critical analysis of their performance in three major sectors: medicinal chemistry, agrochemicals, and materials science.

Core Physicochemical Properties and Synthetic Landscape

The introduction of a trifluoromethyl group to the pyrazine scaffold imparts a distinct set of properties that are foundational to its utility.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability in both pharmaceuticals and agrochemicals.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. This often translates to a longer biological half-life for the parent molecule.

-

Modulated pKa: As a potent electron-withdrawing group, the CF₃ substituent lowers the pKa of nearby protons and influences the basicity of the pyrazine nitrogens, which can be critical for tuning receptor-ligand interactions.

-

Dipole Moment Alteration: The strong dipole moment of the C-F bonds can lead to unique non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.

Key Synthetic Strategies

Accessing trifluoromethyl-pyrazine cores can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Halogen Exchange (Halex) Reactions: A common and industrially scalable method involves the fluorination of a trichloromethyl-substituted pyrazine. This is typically achieved using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or by using anhydrous potassium fluoride.[2][3]

-

Building Block Approach: A highly effective strategy involves constructing the pyrazine ring from a trifluoromethyl-containing precursor. For example, the fungicide Pyraziflumid is synthesized from ethyl 4,4,4-trifluoro-3-oxobutanoate, which undergoes chlorination and subsequent cyclization with ethylenediamine to form the trifluoromethyl-pyrazine core.[4]

-

Cross-Coupling Reactions: For functionalized pyrazines, palladium-catalyzed cross-coupling reactions such as Suzuki, Kumada-Corriu, and Buchwald-Hartwig amination are invaluable. These methods allow for the precise installation of various substituents onto a pre-formed trifluoromethyl-pyrazine scaffold, such as 2-chloro-5-(trifluoromethyl)pyrazine.[5]

Below is a logical workflow for the synthesis of a key trifluoromethyl-pyrazine intermediate.

Caption: Workflow for the in vitro luminescence-based kinase assay.

Anti-tubercular Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrazinamide is a cornerstone of first-line tuberculosis treatment. Novel derivatives incorporating a trifluoromethyl group are being explored to overcome resistance and improve efficacy. Recent studies have shown that 5-alkyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide derivatives exhibit significant activity against multidrug-resistant (MDR) Mycobacterium tuberculosis strains. [3]

| Compound | Target Strain | MIC (µg/mL) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 23 (5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 3.13 | >25 | [3] |

| Pyrazinamide (Control) | M. tuberculosis H37Rv | 6.25 | - | [6] |

| 8b (Pyrazine-hydrazone derivative) | M. tuberculosis H37Rv | ≤6.25 | >200 | [6] |

| 8c (Pyrazine-hydrazone derivative) | M. tuberculosis H37Rv | ≤6.25 | >200 | [6]|

Interestingly, mechanistic studies revealed that these modified pyrazinamides are not hydrolyzed by the mycobacterial pyrazinamidase (PncA), suggesting a distinct mode of action from the parent drug, which could be crucial for tackling resistant strains. [3]

Part 2: Applications in Agrochemicals

In agriculture, the trifluoromethyl-pyrazine motif is instrumental in the design of modern fungicides. The CF₃ group enhances the compound's stability, lipophilicity, and intrinsic bioactivity, leading to more potent and durable crop protection agents. [7]

Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent example is the fungicide Pyraziflumid , a novel succinate dehydrogenase inhibitor (SDHI). It is chemically characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide core. Pyraziflumid exhibits excellent activity against a broad spectrum of plant diseases, including gray mold, sclerotinia rot, and powdery mildew, by inhibiting the mitochondrial succinate dehydrogenase complex (Complex II) in fungi, thereby disrupting their energy production. [7] The synthesis of the core trifluoromethyl-pyrazine building block for Pyraziflumid is a prime example of the building block approach. [4]

Caption: Synthesis of the fungicide Pyraziflumid.

Part 3: Applications in Materials Science

The unique electronic properties of the trifluoromethyl-pyrazine core make it a valuable component in the development of advanced organic materials, especially for Organic Light-Emitting Diodes (OLEDs).

Phosphorescent Emitters for OLEDs

In OLEDs, phosphorescent emitters can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Heavy metal complexes, such as those with iridium(III) or osmium(II), are commonly used for this purpose. The ligands coordinating the metal center play a crucial role in tuning the emission color, quantum yield, and stability of the device.

Trifluoromethyl-phenyl appendages on pyrazinyl azolate chelates have been used to create functional Osmium(II) phosphors. These modifications lead to a bathochromic (red) shift in the emission spectrum, a higher photoluminescence quantum yield (PLQY), and an increased radiative lifetime compared to the non-fluorinated parent complex. For one such complex, a PLQY of 12.2% was achieved in a co-doped thin film, demonstrating the potential of this scaffold for creating efficient near-infrared (NIR) OLEDs. [8]

| Host Material | Emitter Type | Emission Color | Max EQE (%) | Reference |

|---|---|---|---|---|

| Pyrazine-Triphenylamine | Fluorescent | Green-Yellow | 7.37% | [9] |

| Os(II) Pyrazinyl Azolate | Phosphorescent | Near-Infrared | - | [8]|

Experimental Protocol: OLED Fabrication and Characterization

This protocol outlines the fundamental steps for fabricating a multilayer OLED device using a combination of solution processing (spin-coating) and vacuum thermal evaporation.

Causality Behind Experimental Choices:

-

ITO Substrate: Indium Tin Oxide (ITO) is used as the anode because it is both electrically conductive and optically transparent, allowing light to exit the device. [7]* PEDOT:PSS as HTL: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate is a common hole-transport layer (HTL) that helps planarize the ITO surface and facilitates the injection of holes into the emissive layer. [7]* Vacuum Thermal Evaporation: This technique is used for depositing the organic emissive layer and the metal cathode. It allows for the creation of very thin, uniform films in a high-vacuum environment, which is critical to prevent contamination and ensure device performance and longevity. [2]* Encapsulation: Organic materials in OLEDs are highly sensitive to moisture and oxygen. Encapsulation with an epoxy and a glass coverslip in an inert atmosphere is a critical final step to protect the device and ensure a reasonable operational lifetime. [7] Step-by-Step Methodology:

-

Substrate Cleaning:

-

Place pre-patterned ITO glass substrates in a substrate rack.

-

Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex III), deionized water, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates thoroughly with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the ITO work function.

-

-

Hole Transport Layer (HTL) Deposition:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Spin-coat a filtered solution of PEDOT:PSS onto the ITO surface (e.g., 5000 rpm for 30 seconds to achieve a 30-40 nm film). [7] * Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual solvent.

-

-

Emissive Layer (EML) Deposition:

-

This step is performed via vacuum thermal evaporation inside the glovebox.

-

Place the trifluoromethyl-pyrazine-based emissive material (and any host/dopant materials) into separate crucibles in the thermal evaporator.

-

Mount the substrates in a holder above the crucibles.

-

Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).

-

Deposit the emissive layer to the desired thickness (e.g., 30-50 nm) by heating the crucible and monitoring the deposition rate with a quartz crystal microbalance.

-

-

Cathode Deposition:

-

Without breaking vacuum, deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask. The mask ensures the cathode is deposited only over the active pixel areas. [7]

-

-

Encapsulation:

-

Still inside the glovebox, apply a UV-curable epoxy around the perimeter of the active area.

-

Carefully place a glass coverslip over the device and press gently to seal.

-

Cure the epoxy with a UV lamp.

-

-

Device Characterization:

-

Remove the completed device from the glovebox.

-

Measure the current-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

-

Measure the electroluminescence spectrum using a spectrometer.

-

From these measurements, calculate key performance metrics such as turn-on voltage, luminous efficiency, and external quantum efficiency (EQE).

-

Conclusion and Future Perspectives

The trifluoromethyl-pyrazine core is a powerful and versatile scaffold that continues to drive innovation across multiple scientific disciplines. Its unique combination of properties—conferred by the synergistic interplay of the electron-deficient pyrazine ring and the lipophilic, metabolically robust trifluoromethyl group—makes it an invaluable tool for overcoming persistent challenges in drug discovery, crop protection, and materials science.

For medicinal chemists, the future lies in leveraging this core to design highly selective kinase inhibitors that can overcome drug resistance, as well as novel anti-infective agents with new mechanisms of action. In agrochemicals, the focus will be on developing next-generation pesticides that are not only more potent but also have more favorable environmental profiles. For materials scientists, the exploration of novel trifluoromethyl-pyrazine derivatives will continue to push the boundaries of OLED performance, particularly in achieving stable and efficient emitters across the visible and near-infrared spectra.

As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the potential applications of trifluoromethyl-substituted pyrazines are set to expand even further, solidifying their status as a truly privileged chemical entity.

References

-

Oda, M., Furuya, T., Morishita, Y., Matsuzaki, Y., Hasebe, M., & Kuroki, N. (2017). Synthesis and biological activity of a novel fungicide, pyraziflumid. Journal of Pesticide Science, 42(4), 151-157. [Link]

- (Reference not found in provided search results)

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]

-

Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Qawasmeh, R. A., & El-Faham, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(3), 187-210. [Link]

- (Reference not found in provided search results)

- (Reference not found in provided search results)

-

Harris, P. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 234-238. [Link]

- (Reference not found in provided search results)

-

Bryan, M. C., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3529-3533. [Link]

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

-

Pang, L., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

-

Bresciani, A., & Sbardella, G. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. PubMed. [Link]

-

Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Qawasmeh, R. A., & El-Faham, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

-

ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... [Link]

-

Chen, Y., et al. (2020). Near‐Infrared OLEDs Based on Functional Pyrazinyl Azolate Os(II) Phosphors and Deuteration. Advanced Optical Materials, 8(15), 2000492. [Link]

-

Gising, J., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610. [Link]

- (Reference not found in provided search results)

- (Reference not found in provided search results)

-

ResearchGate. (n.d.). Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjugated compounds. [Link]

Sources

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Light Emitting Diode (OLED) Display Manufacturing Equipment | Canon Global [global.canon]

- 3. pubs.acs.org [pubs.acs.org]

- 4. displayman.com [displayman.com]

- 5. repository.rit.edu [repository.rit.edu]

- 6. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to 3-(Trifluoromethyl)pyrazine-2-carbaldehyde

Introduction: The Strategic Value of Fluorinated Pyrazines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. When this powerful substituent is appended to a pyrazine ring—a privileged heterocyclic motif in its own right—the resulting compounds exhibit a remarkable propensity for biological efficacy. This guide delves into the history and synthesis of a pivotal, yet underexplored, building block in this chemical space: 3-(Trifluoromethyl)pyrazine-2-carbaldehyde . While a singular "discovery" of this compound is not prominently documented, its synthetic lineage is intrinsically linked to the development of potent agrochemicals, most notably the fungicide Pyraziflumid.[1][2] This guide will provide a comprehensive overview of its synthesis, beginning with a key precursor, and offer a detailed, field-proven protocol for its preparation, empowering researchers to leverage this versatile intermediate in their own discovery programs.

Synthetic Pathways: From Precursor to Aldehyde

The synthesis of this compound is most efficiently approached through the preparation and subsequent transformation of its corresponding ester, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This two-stage approach allows for the robust construction of the core trifluoromethylated pyrazine ring system, followed by a controlled reduction to the desired aldehyde functionality.

Part I: Synthesis of the Key Precursor, Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A safe and efficient method for the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been developed, avoiding the use of hazardous reagents like sodium azide.[3][4] This one-pot procedure involves the reaction of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with ethylenediamine in the presence of a phosphite and a carboxylic acid, followed by an oxidative aromatization step.[3][4]

Table 1: Summary of Reagents for Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate Synthesis

| Reagent | Molar Equivalents | Purpose |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1.0 | Starting material for the formation of the hydroxyimino derivative. |

| Butyl nitrite | 1.2 | Nitrosating agent to form the oxime. |

| Benzoic acid | 3.3 (total) | Catalyst for oxime formation and proton source in the cyclization step. |

| 3-Picoline | 19 | Solvent and base. |

| Ethylenediamine | 1.3 | Forms the dihydropyrazine intermediate. |

| Triethyl phosphite | - | Not explicitly in the one-pot from the ketoester, but used in related procedures. |

| Bromine | 2.5 | Oxidizing agent for aromatization to the pyrazine ring. |

-

Oxime Formation: To ethyl 4,4,4-trifluoro-3-oxobutanoate (3.70 g, 20.1 mmol, 1.0 equiv) at 0 °C, add butyl nitrite (2.81 mL, 24.0 mmol, 1.2 equiv) and benzoic acid (366 mg, 3.00 mmol, 0.15 equiv).

-

Stir the mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

-

Apply a vacuum (10 mbar, 40 °C) for 30 minutes to remove excess butyl nitrite.

-

Cyclization and Aromatization (One-Pot): In a separate flask, prepare a mixture of benzoic acid (8.18 g, 67.0 mmol, 3.3 equiv), 3-picoline (38 mL, 0.39 mol, 19 equiv), and ethylenediamine (1.74 mL, 26.1 mmol, 1.3 equiv).

-

To this mixture, add the prepared ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate. Rinse the oxime container with 3-picoline (3.0 mL, 31 mmol, 1.5 equiv) and add this to the reaction mixture.

-

Stir at 0 °C for 30 minutes and then at room temperature for 3.5 hours.

-

Heat the mixture to 70 °C for 30 minutes and then cool to 0 °C.

-

Add bromine (2.56 mL, 50.0 mmol, 2.5 equiv) dropwise over 5 minutes.

-

Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

-

Work-up: Cool the mixture to 0 °C and pour it into an ice-cold mixture of concentrated aqueous hydrochloric acid (67 mL, 0.70 mol, 35 equiv) and water (200 mL). The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by standard methods such as column chromatography.

Part II: Reduction of the Ester to this compound

The conversion of an ester to an aldehyde is a delicate transformation that requires a reducing agent capable of stopping at the aldehyde stage without further reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a widely used and effective reagent for this purpose, particularly at low temperatures.

-

DIBAL-H as the Reducing Agent: DIBAL-H is a bulky and electrophilic reducing agent. Its steric hindrance and the stability of the tetrahedral intermediate formed at low temperatures prevent over-reduction to the alcohol, making it ideal for the synthesis of aldehydes from esters.

-

Low-Temperature Reaction (-78 °C): Conducting the reaction at -78 °C (dry ice/acetone bath) is critical. At this temperature, the tetrahedral intermediate formed after the initial hydride attack on the ester carbonyl is stable and does not collapse to the aldehyde until the reaction is quenched. This prevents the newly formed aldehyde from being further reduced.

-

Anhydrous Conditions: DIBAL-H reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.0 equiv) in anhydrous toluene (or dichloromethane) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Add a solution of DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its preparation, while not a single-step process, is achievable through a logical and scalable synthetic sequence. By understanding the nuances of constructing the trifluoromethylated pyrazine core and the controlled reduction of the ester functionality, researchers can readily access this important intermediate. The protocols and rationale presented in this guide are intended to provide a solid foundation for the synthesis and further derivatization of this and related compounds, ultimately facilitating the discovery of new and improved bioactive molecules.

References

-

Zaragoza, F., & Gantenbein, A. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, 21(3), 448-450. [Link][3][4]

-

Zaragoza, F. (2018). Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters. WO2018041853A1. [5]

-

Kajino, K., et al. (2020). Development of a novel fungicide, pyraziflumid. Journal of Pesticide Science, 45(3), 184-190. [Link]

Sources

- 1. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents [patents.google.com]

A Technical Guide to the Structural Analogs of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of the 3-(Trifluoromethyl)pyrazine-2-carbaldehyde Scaffold

The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a trifluoromethyl (CF₃) group, a key bioisostere, dramatically influences a molecule's pharmacokinetic and pharmacodynamic properties.[1] It enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity to improve membrane permeability, and can modulate receptor binding affinity.[1] When combined with a reactive carbaldehyde functionality at the 2-position, the this compound scaffold emerges as a highly versatile platform for the synthesis of novel therapeutic agents. The aldehyde group serves as a synthetic handle for a multitude of chemical transformations, allowing for the exploration of a vast chemical space. This guide provides an in-depth exploration of the structural analogs of this core scaffold, focusing on their synthesis, structure-activity relationships (SAR), and applications in modern drug discovery. Pyrazine derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

Synthesis of the Core Scaffold and Key Precursors

The direct synthesis of this compound is not extensively documented in readily available literature. However, a robust synthetic strategy involves the preparation of a key precursor, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, followed by its conversion to the target aldehyde.

Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

A common route to this crucial intermediate is through a cyclocondensation reaction.[5] The synthesis of the related ethyl ester has been described and can be adapted.[6]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

-

Step 1: Synthesis of Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate.

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime.

-

-

Step 2: Cyclocondensation and Aromatization.

-

Dissolve the oxime from Step 1 (1.0 eq) and ethylenediamine (1.0 eq) in a solvent like pyridine or picoline.

-

Add an excess of a carboxylic acid (e.g., acetic acid) and a reducing agent like a trialkyl phosphite (e.g., triethyl phosphite, 1.2 eq).

-

Heat the mixture to facilitate the formation of a dihydropyrazine intermediate.

-

Aromatize the intermediate by adding an oxidizing agent such as bromine or by air oxidation to form ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

To a solution of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add a base such as lithium hydroxide or sodium hydroxide (1.5 eq).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(trifluoromethyl)pyrazine-2-carboxylic acid.[7]

-

Conversion to this compound

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process involving the formation of an intermediate alcohol followed by oxidation. Direct reduction of the carboxylic acid or its ester to the aldehyde is also a viable, albeit challenging, strategy.[8]

Experimental Protocol: Synthesis of this compound

-

Step 1: Reduction of the Carboxylic Acid to the Alcohol.

-

Suspend 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like THF.

-

Add a reducing agent such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the product, (3-(trifluoromethyl)pyrazin-2-yl)methanol, with an organic solvent, dry, and concentrate.

-

-

Step 2: Oxidation of the Alcohol to the Aldehyde.

-

Dissolve the alcohol from Step 1 (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

-

Add a mild oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) portion-wise at room temperature.[9]

-

Stir the mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (for DMP) or filter through a pad of silica gel (for PCC).

-

Purify the crude product by column chromatography to yield this compound.

-

Structural Analogs and Structure-Activity Relationships (SAR)

The this compound scaffold allows for structural modifications at three key positions: the pyrazine ring, the trifluoromethyl group, and the carbaldehyde moiety.

Analogs from Modification of the Carbaldehyde Group

The aldehyde functionality is a versatile anchor for derivatization, enabling the synthesis of a wide array of analogs, including amides, hydrazones, and oximes.

The conversion of the parent carboxylic acid to amides is a common strategy in medicinal chemistry. The resulting amide bond can participate in crucial hydrogen bonding interactions with biological targets.

A notable example is the fungicide Pyraziflumid , which is an N-(3',4'-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide.[5][10] This highlights the potential of N-aryl amides of 3-(trifluoromethyl)pyrazine-2-carboxylic acid as potent bioactive agents.

Studies on pyrazinamide derivatives as antituberculosis agents have shown that lipophilicity plays a key role in their activity. For instance, increasing the length of an alkyl chain at the 5-position of the pyrazine ring in N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide analogs enhances antimycobacterial activity.[11]

| Compound ID | Pyrazine Ring Substitution | Amide Substitution | Biological Activity (MIC against M. tuberculosis H37Rv) | Reference |

| 1 | 5-hexyl | 3-trifluoromethylphenyl | 3.13 µg/mL | [11] |

| 2 | 5-heptyl | H | 3.13 µg/mL | [11] |

Experimental Protocol: Synthesis of N-Aryl-3-(trifluoromethyl)pyrazine-2-carboxamides

-

Step 1: Activation of the Carboxylic Acid.

-

To a solution of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

-

-

Step 2: Amide Bond Formation.

-

Add the desired aniline derivative (1.0-1.2 eq) to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

-

The aldehyde group readily reacts with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These derivatives have been shown to possess a range of biological activities, including antimicrobial properties.[12]

dot

Caption: Synthesis of hydrazone and oxime analogs.

Bioisosteric Replacements for the Trifluoromethyl Group

The trifluoromethyl group is often used as a bioisostere for other chemical moieties to fine-tune the properties of a lead compound. Conversely, replacing the CF₃ group with other bioisosteres can lead to analogs with altered activity profiles.

Common bioisosteres for the trifluoromethyl group include:

-

Pentafluorosulfanyl (SF₅) group: This group is larger, more lipophilic, and more strongly electron-withdrawing than the CF₃ group.[2]

-

Nitro (NO₂) group: The nitro group is also strongly electron-withdrawing and has been shown to be a bioisosteric replacement for the CF₃ group in some contexts.[3][6][13]

-

Other halogenated alkyl groups: Groups like difluoromethyl (CHF₂) or chlorodifluoromethyl (CClF₂) can also be considered.

The choice of bioisostere can have a significant and sometimes unpredictable impact on biological activity. For example, in a series of p97 inhibitors, replacement of a CF₃ group with an SF₅ group led to a nearly five-fold decrease in potency, demonstrating that subtle electronic and steric effects can dramatically influence binding.[2]

dot

Caption: Bioisosteric replacement of the CF3 group.

Modifications on the Pyrazine Ring

Introducing substituents at other positions on the pyrazine ring is another avenue for generating structural diversity and modulating biological activity. As seen in the antitubercular pyrazinamide derivatives, the introduction of alkyl groups at the 5-position can enhance lipophilicity and improve cell wall penetration in mycobacteria.[11] Other substituents, such as halogens or small alkyl groups, can be introduced to probe for additional binding interactions or to block sites of metabolism.

Applications in Drug Discovery

The structural analogs of this compound are being explored for a variety of therapeutic applications.

-

Anticancer Agents: The pyrazine scaffold is a key component of several kinase inhibitors.[9] The ability of the pyrazine nitrogens to act as hydrogen bond acceptors makes them well-suited for binding to the hinge region of kinase active sites.

-

Antimicrobial Agents: As demonstrated by the pyrazinamide analogs, this scaffold holds promise for the development of new treatments for infectious diseases, including tuberculosis.[1][11]

-

Agrochemicals: The success of Pyraziflumid as a fungicide underscores the potential of this chemical class in agriculture.[5][10]

Conclusion

The this compound scaffold represents a rich starting point for the design and synthesis of novel, biologically active molecules. The strategic combination of the pyrazine core, the influential trifluoromethyl group, and the versatile aldehyde functionality provides medicinal chemists with a powerful platform for generating diverse chemical libraries. By systematically exploring structural modifications through derivatization of the aldehyde, bioisosteric replacement of the trifluoromethyl group, and substitution on the pyrazine ring, researchers can fine-tune the physicochemical and pharmacological properties of these compounds to develop next-generation therapeutics and agrochemicals. The insights gained from structure-activity relationship studies will continue to guide the rational design of more potent and selective agents based on this privileged scaffold.

References

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules. Retrieved January 16, 2026, from [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. Retrieved January 16, 2026, from [Link]

-

Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. (2017). Organic Process Research & Development. Retrieved January 16, 2026, from [Link]

-

Development of a novel fungicide, pyraziflumid. (2020). Journal of Pesticide Science. Retrieved January 16, 2026, from [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed. Retrieved January 16, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Retrieved January 16, 2026, from [Link]

-

The direct synthesis of multi-functional pyrazine scaffolds. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2016). Journal of Pesticide Science. Retrieved January 16, 2026, from [Link]

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2024). ACS Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2009). Journal of Young Pharmacists. Retrieved January 16, 2026, from [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Retrieved January 16, 2026, from [Link]

-

Development of a novel fungicide, pyraziflumid. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 7. 3-(Trifluoromethyl)pyrazine-2-carboxylic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Science

An In-depth Technical Guide to the Biological Activity of Pyrazine Derivatives

Abstract: The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone scaffold in medicinal and agricultural chemistry. Its unique physicochemical properties, including its role as a bioisostere and its ability to act as a hydrogen bond acceptor, have made its derivatives a fertile ground for the discovery of potent and selective agents with a vast spectrum of biological activities. This guide provides an in-depth exploration of the diverse pharmacological and agrochemical applications of pyrazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental methodologies used to evaluate their efficacy. We will examine their roles as anticancer agents, particularly as kinase inhibitors, their critical function in antimicrobial and antitubercular therapy, their applications in managing neurodegenerative diseases, and their utility in agriculture as herbicides. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this vital chemical class.

The Pyrazine Core: Physicochemical Properties and Therapeutic Significance

Pyrazine is an electron-deficient aromatic heterocycle, a property conferred by the electronegative nitrogen atoms. This electronic nature, combined with its planar structure, allows it to serve as a versatile bioisosteric replacement for benzene, pyridine, or pyrimidine rings in drug design.[1] A key feature leveraged in medicinal chemistry is the capacity of the pyrazine nitrogen to act as a hydrogen bond acceptor. This interaction is frequently observed in the binding of pyrazine-containing inhibitors to the hinge region of protein kinases, a critical interaction for potent enzymatic inhibition.[1] The inherent stability and synthetic tractability of the pyrazine ring have led to its incorporation into numerous clinically approved drugs, demonstrating its importance in modern pharmacology.[2][3]

Anticancer Activity: Targeting Uncontrolled Proliferation

Pyrazine derivatives have emerged as a highly successful class of anticancer agents, with many compounds advancing into clinical trials and several receiving FDA approval.[4][5][6][7] Their primary mechanism of action in oncology often involves the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling proliferation, survival, and apoptosis.[8][9][10]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling.[9] Pyrazine-based small molecules frequently act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its phosphorylating activity.[10] This disruption of downstream signaling can halt the uncontrolled cell division characteristic of cancer.

The c-Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases whose aberrant activation is implicated in tumor growth, invasion, and angiogenesis.[11][12][13] Several pyrazine derivatives have been designed as potent dual inhibitors of c-Met and VEGFR-2.[11][14] By simultaneously blocking these pathways, these compounds can exert a powerful anti-tumor effect, both by directly inhibiting cancer cell proliferation and by cutting off the tumor's blood supply.

Below is a diagram illustrating the simplified signaling cascades of c-Met and VEGFR-2, highlighting the points of inhibition by pyrazine derivatives.

Caption: Dual inhibition of c-Met and VEGFR-2 by pyrazine derivatives.

Beyond c-Met and VEGFR-2, pyrazine derivatives have been developed to inhibit a range of other kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Key drivers in various cancers.[15][16]

-

Casein Kinase II (CK2) and PIM kinases: Implicated in cell growth and survival.[3][15]

-

Janus Kinases (JAKs): Central to inflammatory signaling, with inhibitors like Upadacitinib used in autoimmune disorders.[4]

-

FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia, inhibited by Gilteritinib.[4]

Evaluation of Anticancer Activity

Assessing the potential of a new pyrazine derivative as an anticancer agent involves a tiered approach, moving from in vitro cellular assays to in vivo animal models.

Causality: The primary question for a potential anticancer drug is whether it can kill or stop the proliferation of cancer cells. The MTT assay is a robust, colorimetric method to quantify this. It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[5][14][17][18] This assay is chosen for initial screening due to its high throughput, reliability, and cost-effectiveness.

Experimental Protocol: MTT Assay for Cell Viability [5][14][17]

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) to 80-90% confluency.

-

Trypsinize cells, neutralize, and perform a cell count using a hemocytometer.

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-